molecular formula C9H7FN2O3 B6181978 2-ethoxy-6-fluoro-3-nitrobenzonitrile CAS No. 2273380-31-5

2-ethoxy-6-fluoro-3-nitrobenzonitrile

Cat. No.: B6181978
CAS No.: 2273380-31-5
M. Wt: 210.2
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Description

2-Ethoxy-6-fluoro-3-nitrobenzonitrile is a substituted benzonitrile derivative characterized by a benzene ring functionalized with ethoxy (‑OCH₂CH₃), fluoro (‑F), and nitro (‑NO₂) groups at positions 2, 6, and 3, respectively, along with a nitrile (‑CN) group at position 1. The electron-withdrawing nitro and nitrile groups, combined with the electron-donating ethoxy group, create a polarized aromatic system that may influence reactivity in substitution or coupling reactions.

Properties

CAS No.

2273380-31-5

Molecular Formula

C9H7FN2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-fluoro-3-nitrobenzonitrile typically involves the nitration of 2-ethoxy-6-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-6-fluoro-3-nitrobenzonitrile finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-fluoro-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Functional Groups
This compound C₉H₇FNO₃ 211.16 Ethoxy (2), F (6), NO₂ (3), CN (1) Nitrile, Nitro, Ethoxy, Fluoro
2-Bromo-3-ethoxy-6-fluorobenzonitrile C₉H₇BrFNO 244.06 Br (3), Ethoxy (2), F (6), CN (1) Nitrile, Bromo, Ethoxy, Fluoro
Ethyl 2-amino-6-fluoro-3-nitrobenzoate C₉H₉FN₂O₄ 228.18 NH₂ (2), F (6), NO₂ (3), COOEt (1) Ester, Amino, Nitro, Fluoro
2-Chloro-3-fluoro-6-nitroaniline C₆H₄ClFN₂O₂ 191.56 Cl (2), F (3), NO₂ (6), NH₂ (1) Aniline, Chloro, Nitro, Fluoro

Functional Group and Reactivity Differences

  • Nitro vs. However, the nitro group’s strong electron-withdrawing nature in the target compound may stabilize negative charges, favoring nucleophilic aromatic substitution.
  • Nitrile vs. Ester Groups: The nitrile group in the target compound offers distinct electronic and steric properties compared to the ester group in ethyl 2-amino-6-fluoro-3-nitrobenzoate .
  • Ethoxy vs. Amino Groups: The ethoxy group in the target compound is electron-donating via resonance, while the amino group in 2-chloro-3-fluoro-6-nitroaniline is strongly electron-donating, increasing aromatic ring reactivity toward electrophiles.

Physicochemical and Electronic Properties

  • LogP Trends: The nitrile and nitro groups in the target compound likely result in a lower LogP (more hydrophilic) compared to the bromo analogue , which lacks polar nitro oxygen atoms. Conversely, the aniline derivative may exhibit higher solubility in acidic media due to protonation of the amino group.
  • Electronic Effects : The ethoxy group’s electron-donating nature in the target compound may partially counteract the electron-withdrawing effects of the nitro and nitrile groups, creating a meta-directing electronic environment distinct from the para-directing effects observed in the ester-containing analogue .

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